Cas no 58256-46-5 (7,7-dimethyl-1-(piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-ol)

7,7-dimethyl-1-(piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-ol structure
58256-46-5 structure
Product Name:7,7-dimethyl-1-(piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-ol
CAS No:58256-46-5
MF:C15H27NO
MW:237.380984544754
CID:1609770
PubChem ID:42680
Update Time:2025-04-21

7,7-dimethyl-1-(piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 7,7-dimethyl-1-(piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-ol
    • 7,7-dimethyl-4-(piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-3-ol
    • 58256-46-5
    • Bicyclo(2.2.1)heptan-2-ol, 7,7-dimethyl-1-(1-piperidinylmethyl)-, exo-
    • BRN 1636805
    • 5-20-02-00197 (Beilstein Handbook Reference)
    • DTXSID30973814
    • BORNAN-2-exo-OL, 10-PIPERIDINO-
    • 7,7-Dimethyl-1-[(piperidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-ol
    • 10-Piperidino-bornan-2-exo-ol
    • Inchi: 1S/C15H27NO/c1-14(2)12-6-7-15(14,13(17)10-12)11-16-8-4-3-5-9-16/h12-13,17H,3-11H2,1-2H3
    • InChI Key: CUBHXBNFRQKQFK-UHFFFAOYSA-N
    • SMILES: OC1CC2CCC1(CN1CCCCC1)C2(C)C

Computed Properties

  • Exact Mass: 237.20941
  • Monoisotopic Mass: 237.209
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 23.5A^2

Experimental Properties

  • Density: 1.047
  • Boiling Point: 323.6°C at 760 mmHg
  • Flash Point: 41.3°C
  • Refractive Index: 1.534
  • PSA: 23.47

7,7-dimethyl-1-(piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-ol Related Literature

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